![molecular formula C22H20N2O2 B3832986 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B3832986.png)
4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide
Overview
Description
4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide, also known as MMMPH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MMMPH is a hydrazide derivative of benzaldehyde, which has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
Studies have also investigated the biochemical and physiological effects of 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide. 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Furthermore, 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide has been shown to reduce oxidative stress and lipid peroxidation, which are implicated in several diseases, including cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide is its potential as a lead compound for the development of new drugs. Its anticancer and antimicrobial activities make it a promising candidate for drug development. However, one limitation of 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide research. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to optimize its synthesis and improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Overall, 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide is a promising compound for scientific research and drug development.
Scientific Research Applications
4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide has been studied for its potential pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities. Studies have shown that 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide exhibits cytotoxic effects against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, 4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
4-methoxy-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-8-10-18(11-9-16)21(17-6-4-3-5-7-17)23-24-22(25)19-12-14-20(26-2)15-13-19/h3-15H,1-2H3,(H,24,25)/b23-21+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCFVXRUHTXOLW-XTQSDGFTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC=C(C=C2)OC)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N'-[(4-methylphenyl)(phenyl)methylene]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.